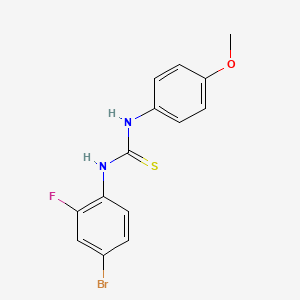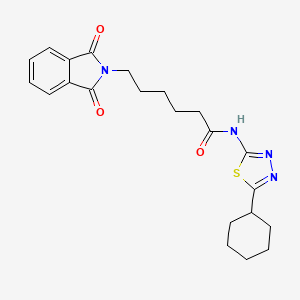
N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives involves reactions that yield a variety of compounds with potential for further functionalization and application in various chemical domains. While specific synthesis routes for N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea are not directly reported, related thiourea derivatives are synthesized through interactions between isothiocyanates and amines, suggesting a similar approach could be applicable (Saeed, Erben, Abbas, & Flörke, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by various bonding and geometrical configurations. Studies on similar compounds reveal the presence of significant hydrogen bonding interactions and a tendency for molecules to form dimers or complex structures with metals (Tadjarodi, Adhami, Hanifehpour, Yazdi, Moghaddamfard, & Kickelbick, 2007). These structural characteristics are essential for understanding the reactivity and interaction capabilities of N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea.
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, acting as ligands, hydrogen bond donors, or nucleophiles. Their ability to form complexes with metals, as shown in related compounds, suggests that N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea could engage in similar interactions, influencing its chemical behavior and applications (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Crystallographic analysis of related compounds reveals that these molecules can adopt specific configurations stabilized by hydrogen bonds and π-π stacking interactions, which could similarly affect the physical properties of N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of thioureas, including reactivity, acidity of the NH groups, and potential for nucleophilic addition or substitution reactions, are significant for their application in organic synthesis and material science. The structure and substituent effects play a crucial role in determining these properties. The presence of electron-donating and withdrawing groups in N-(4-bromo-2-fluorophenyl)-N'-(4-methoxyphenyl)thiourea likely influences its chemical behavior, akin to observations in structurally related thioureas (Saeed et al., 2010).
Scientific Research Applications
Synthesis and Reactivity Studies The reactions of brominated benzolactone and lactam with thiourea under mildly basic conditions demonstrate a range of outcomes, including unexpected coupling reactions and dimerization. These findings are crucial for understanding the reactivity and potential applications of thiourea derivatives in synthetic organic chemistry. The proposed reaction mechanisms involve formation of α-thioiminium or isothiouronium salts, highlighting the complexity and versatility of thiourea compounds in chemical transformations (Kammel et al., 2015).
Molecular Structure Investigations The crystal structure analysis of certain phenylurea derivatives reveals detailed insights into the molecular arrangement and intermolecular interactions, such as hydrogen bonds and weak C—H⋯π interactions. This information is vital for the design and development of new compounds with tailored properties, including potential applications in materials science and drug design (Kang et al., 2015).
Antimicrobial Activity Evaluation The synthesis and evaluation of eperezolid-like molecules, including their antimicrobial activities, highlight the potential of thiourea derivatives as antimicrobial agents. This research opens pathways for the development of new treatments against resistant microbial strains, underscoring the importance of thiourea compounds in medicinal chemistry (Yolal et al., 2012).
Structural Characterization of Copper(II) Complexes The synthesis and structural studies of copper(II) complexes containing thiourea derivatives reveal significant findings regarding ligand coordination and complex stability. These studies are essential for understanding the coordination chemistry of thiourea derivatives and their potential applications in catalysis and materials science (Tadjarodi et al., 2007).
Interaction with Nitric Oxide Synthase Investigations into the interaction of thiourea derivatives with inducible and neuronal nitric oxide synthase provide insights into the biological activities of these compounds. This research contributes to the understanding of how thiourea derivatives can influence biological processes, with implications for drug development and therapeutic strategies (Suaifan et al., 2010).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2OS/c1-19-11-5-3-10(4-6-11)17-14(20)18-13-7-2-9(15)8-12(13)16/h2-8H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPGCTZXTHWEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4626031.png)
![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)